molecular formula C18H18N6O2S2 B2457931 N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 1003987-75-4

N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2457931
CAS No.: 1003987-75-4
M. Wt: 414.5
InChI Key: QLKGXNSCFITYSM-UHFFFAOYSA-N
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Description

N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide: is a complex organic compound that integrates a quinoxaline moiety with a benzo[c][1,2,5]thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal.

    Introduction of Butylamino Group: The butylamino group is introduced via nucleophilic substitution, where the quinoxaline derivative reacts with butylamine under controlled conditions.

    Synthesis of Benzo[c][1,2,5]thiadiazole: This moiety is often synthesized through the cyclization of appropriate precursors, such as 2-nitroaniline with sulfur sources.

    Sulfonamide Formation: The final step involves the sulfonation of the benzo[c][1,2,5]thiadiazole derivative, followed by coupling with the quinoxaline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline and thiadiazole moieties.

    Reduction: Reduction reactions can modify the quinoxaline ring, potentially altering its electronic properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, especially at the sulfonamide and butylamino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, amines, and other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties and potential as a building block for more complex molecules. Its unique structure allows for interesting photophysical properties, making it a candidate for organic electronics and photonics.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The sulfonamide group is known for its antibacterial properties, and modifications to the quinoxaline and thiadiazole rings can yield compounds with diverse biological activities, including anticancer and antiviral properties .

Industry

In industry, this compound can be used in the development of dyes, pigments, and as a precursor for advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves interactions with biological macromolecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoxaline and thiadiazole rings can intercalate with DNA or interact with proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: These compounds share the quinoxaline core and are known for their antimicrobial and anticancer properties.

    Benzo[c][1,2,5]thiadiazole Derivatives: These compounds are studied for their electronic properties and use in organic photovoltaics and light-emitting diodes.

Uniqueness

What sets N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide apart is the combination of these two moieties, which imparts unique electronic and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(butylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S2/c1-2-3-11-19-17-18(21-13-8-5-4-7-12(13)20-17)24-28(25,26)15-10-6-9-14-16(15)23-27-22-14/h4-10H,2-3,11H2,1H3,(H,19,20)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKGXNSCFITYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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